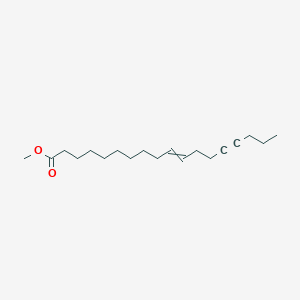

Methyl octadec-10-en-14-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62204-03-9 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-10-en-14-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-4,7-8,11-18H2,1-2H3 |

InChI Key |

DNAFXIBIHRMFPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCC=CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Unsaturated Methyl Esters

Detection and Identification in Complex Biological and Natural Matrices

The detection and identification of unsaturated methyl esters in their natural environments necessitate sophisticated analytical techniques capable of discerning individual components within intricate mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technology in this field, offering high-resolution separation and definitive molecular identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of natural extracts, GC-MS plays a crucial role in profiling complex mixtures of fatty acid methyl esters. The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for the identification of the chemical structure. phytopharmajournal.com

The interpretation of the mass spectrum generated by GC-MS is a critical step. This is often conducted using spectral libraries, such as the National Institute of Standards and Technology (NIST) library, which contains a vast collection of mass spectra for known compounds. By comparing the spectrum of an unknown component with the spectra in the library, its identity can be determined with a high degree of confidence. researchgate.net

The following table details examples of unsaturated methyl esters identified in various plant extracts using GC-MS analysis, showcasing the utility of this technique in component profiling.

| Compound Name | Plant Source | Retention Time (min) | Peak Area (%) |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Ficus lutea | Not specified | Not specified |

| cis-13-Octadecenoic acid | Moringa oleifera seeds | Not specified | 14.7 |

| trans-13-Octadecenoic acid, methyl ester | Entodon rubicundus | Not specified | 46.58 |

| (E)-10-Heptadecen-8-ynoic acid methyl ester | Pleiospermium alatum | Not specified | Not specified |

This table is interactive. Click on the headers to sort the data.

Unsaturated methyl esters are common constituents of plant lipids. GC-MS analysis of various plant extracts has led to the identification of a wide array of these compounds. For example, the methanolic extract of Moringa oleifera seeds was found to contain cis-13-octadecenoic acid as a major component. researchgate.net Similarly, the analysis of the n-hexane fraction of Ficus lutea leaf extracts revealed the presence of 9,12-octadecadienoic acid (Z,Z)-, methyl ester. researchgate.net In a study of the moss Entodon rubicundus, trans-13-octadecenoic acid, methyl ester was identified as the most abundant volatile constituent. researchtrend.net Furthermore, a compound with a similar en-yne functional group, (E)-10-Heptadecen-8-ynoic acid methyl ester, has been identified in the leaves of Pleiospermium alatum. phytopharmajournal.com

Fatty acid methyl esters (FAMEs) are integral components of microbial cell membranes and are widely used as biomarkers for identifying and characterizing microbial communities. oup.comresearchgate.net The analysis of FAME profiles can provide insights into the microbial population in various environments, from wastewater treatment systems to soil. oup.comresearchgate.net Different microbial groups exhibit distinct FAME profiles; for instance, anaerobic bacteria tend to have a higher proportion of unsaturated and branched-chain fatty acids compared to aerobic bacteria. researchgate.net The fatty acid composition of bacteria can also change in response to environmental conditions such as temperature and exposure to toxins. nih.gov

The following table presents some fatty acid methyl esters that have been identified in bacterial species, highlighting their role as biomarkers.

| Compound Name | Bacterial Species | Significance |

| Unsaturated fatty acids | General anaerobic bacteria | Biomarker for anaerobic communities researchgate.net |

| trans-Unsaturated fatty acids | Pseudomonas putida P8 | Increased proportion in response to phenol (B47542) stress oup.com |

| Monounsaturated fatty acids | General aerobic bacteria | Indicator of aerobic bacterial production researchgate.net |

This table is interactive. Click on the headers to sort the data.

Optimized Extraction and Purification Techniques for En-yne Containing Methyl Esters from Diverse Natural Sources

The effective extraction and purification of specific unsaturated methyl esters, particularly those containing reactive en-yne functionalities, from complex natural matrices are critical for their detailed study. The choice of extraction method can significantly influence the yield and purity of the target compounds.

Conventional extraction techniques like maceration and Soxhlet extraction, while widely used, can be time-consuming and may require large volumes of organic solvents. unimib.it Modern, "green" extraction techniques offer more efficient and environmentally friendly alternatives. These methods include:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and higher yields. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of thermally labile compounds without degradation. unimib.it

Following extraction, purification is often necessary to isolate the target en-yne containing methyl esters from other co-extracted compounds. Chromatographic techniques are central to this process. Column chromatography, using stationary phases like silica (B1680970) gel, is a common initial purification step. researchgate.net For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is frequently employed. The choice of both the stationary and mobile phases in these chromatographic methods is crucial for achieving the desired separation.

Investigation of Chemical Transformations and Reaction Mechanisms of Methyl Octadec 10 En 14 Ynoate

Selective and Complete Hydrogenation Reactions

Hydrogenation is a fundamental process for modifying the degree of unsaturation in organic molecules. In the case of an en-yne system like Methyl octadec-10-en-14-ynoate, the primary challenge lies in achieving chemoselectivity—preferentially reducing one unsaturated bond in the presence of the other.

The selective partial reduction, or semihydrogenation, of the alkyne group in this compound would convert the non-conjugated en-yne into a conjugated diene system. The stereochemical outcome of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Syn-Hydrogenation: Catalytic hydrogenation using systems like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is known to produce cis-(Z)-alkenes via syn-addition of hydrogen to the alkyne. This would yield Methyl (10E,14Z)-octadeca-10,14-dienoate .

Anti-Hydrogenation: Alternatively, dissolving metal reductions, such as sodium in liquid ammonia, typically result in the formation of trans-(E)-alkenes through an anti-addition mechanism. This would produce Methyl (10E,14E)-octadeca-10,14-dienoate .

The resulting conjugated dienes are valuable intermediates in organic synthesis, particularly for Diels-Alder reactions and polymerization processes.

Table 1: Predicted Products of Alkyne Semihydrogenation

| Catalyst/Reagent System | Predicted Major Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | Methyl (10E,14Z)-octadeca-10,14-dienoate | Z (cis) |

Complete hydrogenation of this compound involves the saturation of both the alkene and alkyne functionalities. This transformation requires more forcing conditions or more active catalysts than selective hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere are typically employed for such exhaustive reductions. The reaction proceeds until all unsaturation is removed, yielding the fully saturated long-chain ester, Methyl octadecanoate . This product is a stable, waxy solid commonly used in the cosmetics and chemical industries.

The ability to selectively hydrogenate either the alkyne or the alkene in an en-yne is a significant challenge. Generally, alkynes are more electrophilic and less sterically hindered than alkenes, allowing them to coordinate more strongly to a metal catalyst surface. Consequently, the selective hydrogenation of the alkyne in the presence of an alkene is often achievable.

Palladium-based catalysts are highly effective for this purpose. For instance, palladium sulfide (B99878) (PdS) supported on a carrier can exhibit high selectivity for alkyne hydrogenation, even at elevated pressures. organic-chemistry.org The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be optimized to maximize the yield of the desired partially hydrogenated product and minimize over-reduction to the fully saturated alkane.

Table 2: Catalyst Systems and Expected Selectivity for Hydrogenation

| Catalyst System | Target Transformation | Expected Selectivity |

|---|---|---|

| Lindlar's Catalyst | Alkyne → Z-Alkene | High selectivity for alkyne reduction |

| Pd/C, H₂ (controlled) | Alkyne → Alkene | Moderate to high selectivity, risk of over-reduction |

| PtO₂, H₂ (excess) | En-yne → Alkane | No selectivity, full hydrogenation |

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds. Ene-yne metathesis, a variation of this process, involves the reaction between an alkene and an alkyne to form a 1,3-diene. wikipedia.org These reactions are typically catalyzed by ruthenium carbene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.org

In the context of this compound, the internal C10-C11 double bond can undergo cross-metathesis with a variety of alkene partners. This reaction is a valuable tool for modifying the fatty acid chain, introducing new functional groups, or altering the chain length. researchgate.netias.ac.in The reaction involves the cleavage of the double bond and the formation of new double bonds with fragments from the alkene partner.

For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would cleave the molecule at the C10=C11 bond, producing two shorter-chain molecules: 1-undecen-5-yne and Methyl dec-9-enoate . Using a functionalized alkene partner like methyl acrylate (B77674) would introduce a second ester group, creating a bifunctional molecule. beilstein-journals.org The success and selectivity of en-yne cross-metathesis can be influenced by the nature of the catalyst and the substituents on the reactants. nih.govnih.gov

Table 3: Theoretical Products of Cross-Metathesis with Alkene Partners

| Alkene Partner | Catalyst | Predicted Major Products |

|---|---|---|

| Ethylene (H₂C=CH₂) | Grubbs' 2nd Gen. | 1-Undecen-5-yne & Methyl dec-9-enoate |

| Propylene (H₃C-CH=CH₂) | Hoveyda-Grubbs' 2nd Gen. | 2-dodecen-6-yne & Methyl dec-9-enoate |

Self-metathesis occurs when a molecule containing an olefin reacts with another identical molecule. For this compound, this reaction would occur at the C10=C11 double bond. The reaction would yield two new molecules: a symmetrical C20 diester containing two alkyne functionalities, Dimethyl icosa-9,19-dien-14-ynedioate , and a symmetrical C14 hydrocarbon, tetradeca-4,10-diyne .

This transformation is particularly relevant to the field of polymer chemistry. If the starting material were a di-ester with terminal olefins, acyclic diene metathesis (ADMET) could lead to the formation of long-chain polyesters. While this compound itself would primarily yield dimers in a self-metathesis reaction, the principle demonstrates a pathway toward creating longer oligomers from fatty acid-derived monomers. ias.ac.in The efficiency of self-metathesis is often in competition with cross-metathesis and can be controlled by reactant concentrations. researchgate.net

Table 4: Products of Self-Metathesis

| Reactant | Catalyst | Symmetrical Products |

|---|

Mechanistic Aspects of Metathesis Catalysis on En-yne Substrates

Enyne metathesis is a powerful organic reaction that reorganizes the bonds between an alkene and an alkyne, catalyzed by a metal carbene, to form a conjugated 1,3-diene. organic-chemistry.org This transformation is a variation of olefin metathesis and is driven by the formation of the thermodynamically stable conjugated diene system. wikipedia.org

Two primary mechanistic pathways are debated for enyne metathesis catalyzed by ruthenium complexes: the "ene-then-yne" and the "yne-then-ene" pathways.

"Ene-then-yne" Pathway: In this mechanism, the ruthenium carbene catalyst first reacts with the alkene moiety of the en-yne substrate. organic-chemistry.org This initial step involves a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases a new alkene and forms a new ruthenium carbene species that is bound to the substrate. This is followed by an intramolecular reaction with the alkyne group to yield a vinylcarbene, which then proceeds through further steps to the final 1,3-diene product. organic-chemistry.orgacs.org Evidence for this pathway has been growing, particularly for ruthenium-based systems. wikipedia.org

"Yne-then-ene" Pathway: Alternatively, the catalyst can first interact with the alkyne. wikipedia.org The ruthenium carbene undergoes a [2+2] cycloaddition with the alkyne to form a highly strained ruthenacyclobutene intermediate. wikipedia.org This intermediate then rearranges to form a vinylcarbene. acs.org The newly formed carbene center then reacts intramolecularly with the alkene group via a standard ring-closing metathesis step, forming a ruthenacyclobutane. wikipedia.org The final step is the expulsion of the 1,3-diene product and regeneration of a metal carbene, which can re-enter the catalytic cycle. wikipedia.org

Application of Ruthenium-Based Catalysts in Unsaturated Ester Metathesis

Ruthenium-based catalysts, particularly Grubbs' first, second, and third-generation catalysts and Hoveyda-Grubbs catalysts, are widely used for metathesis reactions due to their remarkable functional group tolerance and stability. organic-chemistry.orgnih.gov They are highly effective for reactions involving substrates like this compound, which contains an ester group that could be sensitive to other types of catalysts.

The choice of catalyst can influence the reaction's efficiency and selectivity. Second-generation Grubbs' catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to the first-generation catalysts. nih.gov Hoveyda-Grubbs catalysts, which have a chelating isopropoxybenzylidene ligand, offer enhanced stability and are often used for reactions requiring higher temperatures or longer reaction times. umicore.com

In the context of enyne metathesis, carrying out the reaction under an atmosphere of ethylene can significantly increase yields, particularly for terminal alkynes. uwindsor.ca Ethylene helps to maintain a higher concentration of the active catalyst and can suppress side reactions like alkyne polymerization. organic-chemistry.orguwindsor.ca Recent advancements have also led to the development of Z-selective ruthenium catalysts, which can control the stereochemistry of the newly formed double bond, an important consideration in complex molecule synthesis. umicore.comnih.gov

| Catalyst Type | Key Features | Typical Application |

|---|---|---|

| Grubbs' First-Generation | Bis(phosphine) ligand; good functional group tolerance. | General olefin metathesis, ring-closing metathesis (RCM). |

| Grubbs' Second-Generation | N-Heterocyclic Carbene (NHC) ligand; higher activity and stability. nih.gov | Challenging RCM, cross-metathesis (CM), enyne metathesis. nih.gov |

| Hoveyda-Grubbs Catalysts | Chelating benzylidene ligand; high stability, allows for catalyst recovery. umicore.com | Reactions requiring high stability; Z-selective metathesis. umicore.com |

| CAAC Ligand Catalysts | Cyclic alkyl amino carbene (CAAC) ligand; useful when ethylene is generated. umicore.com | Macrocyclizations, reactions prone to ethylene generation. umicore.com |

Oxidative Chemical Modifications

The carbon-carbon double bond in this compound is susceptible to epoxidation, a reaction that forms a three-membered cyclic ether called an epoxide (or oxirane). libretexts.orgsaskoer.ca This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or through catalytic systems. saskoer.ca

The reaction with peroxyacids is believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred to the alkene in a single step. nih.gov This mechanism is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. acs.org

A key aspect of the epoxidation of en-yne substrates is chemoselectivity. Generally, alkenes are more nucleophilic and thus more reactive towards electrophilic epoxidizing agents than alkynes. masterorganicchemistry.com Therefore, it is possible to selectively epoxidize the double bond of this compound while leaving the alkyne moiety intact, especially under controlled conditions. acs.org Studies on conjugated cis-enynes have shown that highly chemo- and enantioselective epoxidation can be achieved using chiral catalysts, yielding chiral propargyl epoxides, which are valuable synthetic intermediates. acs.org

Ozonolysis is a powerful oxidative cleavage reaction that breaks both the σ and π bonds of a double or triple bond. chemistrysteps.comlibretexts.org When applied to this compound, ozone (O₃) would react with both the alkene and the alkyne, although alkenes are generally more reactive towards ozone than alkynes. masterorganicchemistry.com

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. libretexts.org The workup conditions following the reaction with ozone determine the final products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the C=C bond to yield aldehydes or ketones. masterorganicchemistry.com For the internal double bond in this compound, this would result in two aldehyde products.

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) for the workup converts the initial cleavage products into carboxylic acids or ketones. masterorganicchemistry.com

Cleavage of the internal alkyne moiety by ozonolysis typically yields two carboxylic acids after hydrolysis of an intermediate acid anhydride. byjus.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used for oxidative cleavage, similarly yielding carboxylic acids from both the alkene and alkyne functionalities. chemistrysteps.comlibretexts.org

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in alkynes is electron-rich, making it susceptible to electrophilic addition reactions. quora.comchemistrysteps.com However, the acetylenic protons are also weakly acidic, allowing for nucleophilic character under certain conditions. quora.com

The addition of water across the triple bond, known as hydration, is a classic electrophilic addition reaction for alkynes. chemistrysteps.com This reaction typically requires a strong acid (like sulfuric acid) and a mercury(II) salt (such as mercury(II) sulfate) as a catalyst to overcome the lower reactivity of alkynes compared to alkenes. libretexts.orglibretexts.org

The mechanism involves the electrophilic addition of the mercuric ion to the alkyne, forming a vinylic carbocation intermediate. libretexts.orglibretexts.org Water acts as a nucleophile, attacking the carbocation. lumenlearning.com Subsequent deprotonation yields an organomercury enol. libretexts.org Under the acidic conditions, the mercury is replaced by a proton to give a neutral enol intermediate. libretexts.org

This enol is an unstable tautomer and rapidly rearranges to the more stable keto form through a process called keto-enol tautomerization. libretexts.orglumenlearning.com For an internal, unsymmetrical alkyne like that in this compound, the hydration is not regioselective and will produce a mixture of two possible ketones, as the initial attack of water can occur at either of the two sp-hybridized carbons. libretexts.orgchemistrysteps.com

| Reaction | Reagents | Intermediate | Final Product(s) |

|---|---|---|---|

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol libretexts.org | Ketone(s) chemistrysteps.com |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol libretexts.org | Ketone(s) libretexts.org |

An alternative method for alkyne hydration is hydroboration-oxidation. chemistrysteps.com This two-step process involves the addition of a borane (B79455) (often a sterically hindered one like disiamylborane (B86530) or 9-BBN to prevent double addition) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This sequence also produces an enol intermediate that tautomerizes to a ketone. libretexts.org For internal alkynes, this method also results in a mixture of ketones. libretexts.org

Hydrohalogenation and Related Halogenation Reactions

The presence of both an alkene and an alkyne in this compound allows for a variety of hydrohalogenation and halogenation reactions. The outcomes of these reactions are largely governed by the principles of electrophilic addition, with regioselectivity being a key consideration.

In the case of hydrohalogenation with reagents like hydrogen chloride (HCl) or hydrogen bromide (HBr), the reaction is expected to follow Markovnikov's rule. This rule dictates that the hydrogen atom will add to the carbon atom of the multiple bond that already bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Given the structure of this compound, the double bond is internal and disubstituted, while the triple bond is terminal. The terminal alkyne has a hydrogen atom on one of the sp-hybridized carbons, making it unsymmetrical. Therefore, the addition of one equivalent of HX to the alkyne would result in the halogen being attached to the more substituted carbon (C-14), forming a vinyl halide. The addition of a second equivalent of HX would lead to a geminal dihalide, with both halogen atoms on C-14.

The alkene at the 10,11-position is also susceptible to hydrohalogenation. The regioselectivity here would depend on the relative stability of the carbocation intermediates formed at C-10 and C-11. In the absence of strong directing groups, a mixture of products might be expected.

It is important to note that the relative reactivity of the alkene and alkyne towards electrophilic addition can be influenced by reaction conditions. Generally, alkenes are more reactive than alkynes towards electrophiles. However, the specific conditions can be tuned to favor the reaction at one site over the other.

| Reaction | Reagent | Expected Major Product(s) | Regioselectivity |

| Hydrochlorination (1 eq.) | HCl | Methyl 14-chloro-octadec-10,14-dienoate | Markovnikov |

| Hydrobromination (2 eq.) | HBr | Methyl 14,14-dibromo-octadec-10-enoate | Markovnikov |

| Halogenation | Br₂ | Methyl 10,11,14,15-tetrabromo-octadecanoate | Anti-addition |

Functionalization via Click Chemistry or Related Cycloadditions

The alkene and alkyne functionalities in this compound are excellent handles for functionalization through cycloaddition reactions. Of particular interest is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would selectively occur at the terminal alkyne, allowing for the facile introduction of a 1,2,3-triazole ring with a wide variety of substituents. This highly efficient and specific reaction is a powerful tool for conjugating the fatty acid ester to other molecules.

Diels-Alder reactions, a type of [4+2] cycloaddition, are also a possibility. In enyne systems, the alkyne often acts as the dienophile. Thus, in the presence of a suitable diene, this compound could undergo a Diels-Alder reaction at the triple bond to form a cyclohexadiene derivative. The reactivity of the alkene as a dienophile in a Diels-Alder reaction is also possible, though typically less favorable than for the alkyne in such systems.

1,3-dipolar cycloadditions provide another avenue for functionalization. For instance, the reaction with nitrile oxides would be expected to occur at the alkyne to yield an isoxazole, or at the alkene to form an isoxazoline. The selectivity between the two unsaturated sites would depend on the specific 1,3-dipole and the reaction conditions.

| Cycloaddition Type | Reagent | Functional Group Targeted | Expected Product |

| CuAAC (Click Chemistry) | Organic azide (B81097) (e.g., Benzyl azide) | Alkyne | 1,4-disubstituted 1,2,3-triazole derivative |

| Diels-Alder | 1,3-Butadiene | Alkyne | Substituted cyclohexadiene derivative |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Alkyne or Alkene | Isoxazole or Isoxazoline derivative |

Transformations at the Ester Functional Group

The methyl ester group at the terminus of the carbon chain is also amenable to a variety of chemical transformations, providing another site for modifying the properties of the molecule.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, octadec-10-en-14-ynoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis, typically carried out by heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water, is a reversible process. google.com To drive the reaction to completion, it is often necessary to remove the methanol (B129727) byproduct as it is formed.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. This method is generally preferred for its irreversibility and often higher yields.

| Hydrolysis Type | Reagents | Primary Product | Final Product (after workup) |

| Acid-Catalyzed | H₂SO₄, H₂O | Octadec-10-en-14-ynoic acid | Octadec-10-en-14-ynoic acid |

| Base-Catalyzed (Saponification) | NaOH, H₂O/MeOH | Sodium octadec-10-en-14-ynoate | Octadec-10-en-14-ynoic acid |

Fatty amides can be synthesized from this compound through a process called transamidation. This reaction involves the displacement of the methoxy (B1213986) group of the ester with an amine. The reaction can be carried out by heating the methyl ester with a primary or secondary amine.

The direct reaction of an ester with an amine is often slow and may require high temperatures. The process can be facilitated by the use of catalysts. Both acid and base catalysts can be employed to increase the rate of reaction. For instance, the use of a Lewis acid or a Brønsted acid can activate the ester carbonyl towards nucleophilic attack by the amine. Alternatively, strong bases can deprotonate the amine, increasing its nucleophilicity. Enzymatic methods using lipases are also employed for the synthesis of fatty amides under milder conditions. nih.gov

The resulting fatty amides are an important class of molecules with diverse applications. The properties of the amide can be tuned by the choice of the amine used in the transamidation reaction.

| Amine | Catalyst/Conditions | Expected Amide Product |

| Ammonia | High temperature/pressure | Octadec-10-en-14-ynamide |

| Ethylamine | Lewis acid (e.g., Zn(OAc)₂) | N-ethyl-octadec-10-en-14-ynamide |

| Aniline | Heat | N-phenyl-octadec-10-en-14-ynamide |

Research on Derivatives and Analogues Derived from Methyl Octadec 10 En 14 Ynoate

Synthesis and Characterization of Novel Oleochemicals

The reactivity of the alkene and alkyne functionalities in methyl octadec-10-en-14-ynoate allows for its transformation into a range of value-added specialty chemicals. These transformations often focus on leveraging the unique properties imparted by the unsaturated bonds.

The synthesis of alkyne-functionalized specialty chemicals from precursors like this compound often involves reactions that selectively target the double bond while preserving the alkyne group, or vice-versa, for subsequent functionalization. Common synthetic strategies include epoxidation, hydrogenation, and various coupling reactions.

The characterization of these novel compounds relies on a suite of analytical techniques to confirm their structure and purity. Spectroscopic methods are paramount in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in a hypothetical derivative where the double bond of this compound has been epoxidized, the disappearance of olefinic proton signals (around 5.4 ppm) and the appearance of new signals corresponding to the epoxy ring protons would be key indicators. The chemical shifts of carbons adjacent to the alkyne group (typically in the 70-90 ppm range in ¹³C NMR) would be retained.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic C≡C stretching vibration (around 2100-2260 cm⁻¹) would be present in the alkyne-functionalized derivatives. The C=O stretch of the ester group (around 1740 cm⁻¹) would also be a prominent feature.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Table 1: Hypothetical Spectroscopic Data for a Derivative of this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ester Methyl Protons (-COOCH₃) | ~3.7 ppm (singlet) |

| Protons adjacent to C=O | ~2.3 ppm (triplet) | |

| Alkyne Protons (if terminal) | ~1.9-2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~174 ppm |

| Alkyne Carbons (-C≡C-) | ~70-90 ppm | |

| Ester Methyl Carbon (-OCH₃) | ~51 ppm | |

| IR Spectroscopy | Alkyne Stretch (-C≡C-) | 2100-2260 cm⁻¹ |

| Carbonyl Stretch (C=O) | ~1740 cm⁻¹ | |

| C-H Stretch (sp³) | 2850-2960 cm⁻¹ |

The bifunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of novel polymers such as polyesters and polyamides. The ester group can be hydrolyzed to a carboxylic acid, creating an AB-type monomer that can undergo self-condensation, or it can be transesterified with a diol to form a polyester. Similarly, the carboxylic acid can react with a diamine to form a polyamide. The presence of the enyne functionality in the polymer backbone can be exploited for post-polymerization modifications, such as cross-linking or grafting.

Polyesters: The synthesis of polyesters from fatty acid-based monomers can be achieved through various polymerization techniques, including polycondensation. For example, a diacid derived from this compound could be reacted with a diol in the presence of a catalyst to form a polyester. The thermal properties of the resulting polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), would be influenced by the length and flexibility of the fatty acid chain and the structure of the diol.

Polyamides: The synthesis of polyamides would typically involve the reaction of a dicarboxylic acid derived from the starting material with a diamine. The properties of the resulting polyamide, such as its mechanical strength and thermal stability, would be dependent on the specific diamine used and the structure of the fatty acid backbone.

Table 2: Representative Thermal Properties of Polyesters Derived from C18 Unsaturated Fatty Acids

| Monomers | Polymerization Method | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| Diacid from Oleic Acid + 1,4-Butanediol | Polycondensation | -10 to 10 °C | 40 to 60 °C |

| Diacid from Linoleic Acid + 1,6-Hexanediol | Polycondensation | -20 to 0 °C | 30 to 50 °C |

Comparative Studies of Positional and Stereoisomers of Octadecen-ynoates

The biological and chemical properties of unsaturated fatty acid esters are highly dependent on the position and geometry (cis/trans) of the double bonds. Therefore, comparative studies of positional and stereoisomers of octadecen-ynoates are essential for understanding their structure-activity relationships.

The separation and analysis of these isomers are typically challenging due to their similar physical properties. High-resolution analytical techniques are required for their differentiation.

Gas Chromatography (GC): GC with specialized capillary columns (e.g., highly polar phases) is a powerful tool for separating positional and geometric isomers of fatty acid methyl esters. The retention times of the isomers are influenced by factors such as the position of the double and triple bonds and the cis/trans configuration of the double bond.

Mass Spectrometry (MS): When coupled with GC, MS can provide structural information about the isomers. The fragmentation patterns of the different isomers can be used for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy, including 2D techniques, can be used to determine the precise location and stereochemistry of the double bonds in the isomers.

Table 3: Analytical Techniques for the Comparative Study of Octadecen-ynoate Isomers

| Technique | Principle of Separation/Analysis | Information Obtained |

| Gas Chromatography (GC) | Differential partitioning between a stationary phase and a mobile phase based on polarity and volatility. | Separation of isomers, retention times. |

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules followed by mass-to-charge ratio analysis. | Molecular weight, fragmentation patterns for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Interaction of nuclear spins with an external magnetic field. | Detailed structural information, including the position and stereochemistry of double and triple bonds. |

Advanced Analytical Methodologies for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl octadec-10-en-14-ynoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon skeleton and the chemical environment of each atom.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to different types of protons are expected. The singlet from the methyl ester (-OCH₃) protons typically appears around 3.7 ppm. aocs.org The olefinic protons of the C10-C11 double bond (-CH=CH-) would produce signals in the region of 5.2–5.5 ppm. nih.govmagritek.com Protons on the carbon atom alpha to the carbonyl group (C2) are expected around 2.3 ppm, while allylic protons (C9 and C12) and those adjacent to the alkyne group (C13 and C16) would resonate at approximately 2.0-2.8 ppm. The long aliphatic chain of methylene (B1212753) (-CH₂-) groups would generate a complex, overlapping signal around 1.3-1.4 ppm, and the terminal methyl group (C18) would appear as a triplet near 0.9 ppm. aocs.org

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift in the 170–185 ppm range. libretexts.org The olefinic carbons (C10, C11) would appear around 115–140 ppm, while the acetylenic carbons (C14, C15) are found in a characteristic upfield region of approximately 60-95 ppm. The carbon of the methyl ester group typically resonates between 50 and 65 ppm. libretexts.org The remaining aliphatic carbons span the region from approximately 14 to 35 ppm.

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| -C(O)OCH₃ | ~3.7 (singlet) | ~51 |

| -C(O)OCH₃ | - | ~174 |

| -CH=CH- | ~5.3-5.4 (multiplet) | ~125-130 |

| -C≡C- | - | ~75-85 |

| α-CH₂ (to C=O) | ~2.3 (triplet) | ~34 |

| Allylic/Propargylic CH₂ | ~2.0-2.8 (multiplet) | ~20-30 |

| Aliphatic (CH₂)n | ~1.2-1.6 (multiplet) | ~22-32 |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures. jmaterenvironsci.com

Using a hard ionization technique like Electron Ionization (EI), the mass spectrum of a fatty acid methyl ester (FAME) displays characteristic fragmentation patterns. jeol.com While the molecular ion peak (M⁺) for unsaturated FAMEs can be weak or absent in EI spectra, its presence would confirm the molecular weight of 292.24 g/mol for C₁₉H₃₂O₂. jeol.com A prominent and diagnostic fragment is the McLafferty rearrangement ion at a mass-to-charge ratio (m/z) of 74, which is characteristic of methyl esters. researchgate.net Another key fragment at m/z 87 arises from cleavage alpha to the carbonyl group. researchgate.net Other significant ions include the loss of a methoxy (B1213986) group ([M-31]⁺) and various hydrocarbon fragments resulting from cleavages along the aliphatic chain.

Soft ionization techniques, such as Field Ionization (FI) or Atmospheric Pressure Chemical Ionization (APCI), can be employed to minimize fragmentation and produce a more prominent molecular ion, which is particularly useful for confirming the molecular weight of unsaturated compounds. jeol.comnih.gov

| m/z | Predicted Fragment Identity | Notes |

|---|---|---|

| 292 | [M]⁺ | Molecular Ion |

| 261 | [M-31]⁺ | Loss of methoxy group (-OCH₃) |

| 87 | [CH₃OC(O)CH₂CH₂]⁺ | Cleavage at C4-C5 |

| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement ion (characteristic of methyl esters) |

| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its functional groups. For this compound, these methods can confirm the presence of the ester, alkene, and alkyne moieties.

In IR spectroscopy, the ester carbonyl (C=O) stretch is expected to produce a strong, sharp absorption band around 1740 cm⁻¹. The carbon-carbon double bond (C=C) of the alkene gives rise to a moderate absorption near 1650 cm⁻¹, while the stretching of its vinylic hydrogens (=C-H) appears above 3000 cm⁻¹. The internal carbon-carbon triple bond (C≡C) stretch typically results in a weak absorption in the 2260-2190 cm⁻¹ range. Strong bands corresponding to the ester C-O stretches are also expected between 1250 and 1150 cm⁻¹.

Raman spectroscopy is particularly sensitive to the symmetric and non-polar bonds of the carbon backbone. Therefore, the C=C and C≡C stretching vibrations are often more intense in the Raman spectrum compared to the IR spectrum. The internal alkyne C≡C stretch would appear as a distinct signal in the 2200-2240 cm⁻¹ region. nih.govacs.org This makes Raman an excellent complementary technique for confirming the presence of these unsaturated functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkene (=C-H) | Stretch | ~3020 | ~3020 |

| Alkyne (C≡C) | Stretch | ~2230 (weak) | ~2230 (strong) |

| Ester (C=O) | Stretch | ~1740 (strong) | ~1740 (moderate) |

| Alkene (C=C) | Stretch | ~1650 (moderate) | ~1650 (strong) |

| Ester (C-O) | Stretch | ~1250-1150 (strong) | - |

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing it as part of a larger sample. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed. gcms.czekb.eg

GC is well-suited for the analysis of volatile and thermally stable FAMEs. gcms.cz Capillary columns with polar stationary phases, such as those containing cyanopropyl or polyethylene (B3416737) glycol (wax) functional groups, are highly effective for separating complex mixtures of FAMEs, including positional and geometric isomers. gcms.czresearchgate.net The retention time of the compound under specific conditions serves as a key identifier.

HPLC offers a complementary separation mechanism. In particular, silver ion HPLC (Ag-HPLC) is a powerful technique for separating unsaturated fatty acid esters. The separation is based on the interaction between the silver ions impregnated on the stationary phase and the π-electrons of the double and triple bonds. This allows for excellent resolution of isomers that may be difficult to separate by GC alone. scielo.br

Development of Quantitative Analytical Methods for Research Applications

For many research applications, determining the concentration of this compound is crucial. Quantitative methods are typically developed based on the chromatographic techniques used for its separation.

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantification of FAMEs. nih.gov The FID provides a response that is directly proportional to the mass of carbon atoms being analyzed, making it highly reliable for quantification. The method involves creating a calibration curve from standards of known concentration and using an internal standard to correct for variations in sample injection and preparation. scielo.br

When higher selectivity is needed, especially in complex biological matrices, GC-MS can be used in selected ion monitoring (SIM) mode. nih.govresearchgate.net By monitoring only specific, characteristic fragment ions of the target analyte, chemical noise is significantly reduced, leading to lower detection limits and more accurate quantification. researchgate.net Similarly, HPLC coupled with a mass spectrometer (LC-MS) can be developed into a highly sensitive and selective quantitative assay.

Theoretical and Computational Chemistry Studies Applied to Methyl Octadec 10 En 14 Ynoate

Molecular Modeling and Conformational Analysis of En-yne Systems

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules, which in turn governs their physical properties and chemical reactivity. For a molecule as flexible as methyl octadec-10-en-14-ynoate, with its long aliphatic chain and multiple rotatable bonds, a vast number of conformations are possible.

Molecular Mechanics (MM) methods are often the first step in conformational analysis. wikipedia.orgcompchems.comfiveable.me These methods use classical physics principles, treating atoms as spheres and bonds as springs, to rapidly calculate the potential energy of different molecular arrangements. fiveable.melibretexts.org Force fields, such as MM3 developed by Norman Allinger and his group, are sets of parameters that define the energy cost associated with bond stretching, angle bending, and torsional rotations. wikipedia.org By systematically rotating the bonds in this compound and calculating the energy for each conformation, a potential energy surface can be mapped. This allows for the identification of low-energy conformers, which are the most likely shapes the molecule will adopt.

The key structural features of this compound are the ester group, the long polymethylene chain, the cis or trans double bond at C10, and the triple bond at C14. The conformational analysis would focus on the dihedral angles around the C-C single bonds, particularly those flanking the en-yne moiety. The interplay between steric hindrance and stabilizing interactions determines the most stable conformations. For instance, the bulky alkyl chains will tend to arrange themselves to minimize van der Waals repulsion, leading to extended, zig-zag-like structures for the saturated parts of the chain.

| Conformer | Dihedral Angle (C=C-C-C) | Dihedral Angle (C-C-C≡C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Anti-Anti | 180° | 180° | 0.00 | Most stable, fully extended conformation. |

| Anti-Gauche | 180° | 60° | 0.95 | Gauche interaction introduces steric strain. |

| Gauche-Anti | 60° | 180° | 1.10 | Slightly higher strain due to proximity to the double bond. |

| Gauche-Gauche | 60° | 60° | 2.50 | Significant steric clash between the R groups. |

This table illustrates how molecular mechanics can quantify the energetic differences between various spatial arrangements of the en-yne functional group. The "Anti-Anti" conformer represents the lowest energy state.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While molecular mechanics is excellent for exploring conformational landscapes, quantum chemical calculations are necessary to describe the electronic structure of a molecule accurately. scienceopen.com Methods like Density Functional Theory (DFT) are routinely used to calculate properties that govern reactivity. scienceopen.comresearchgate.netrsc.org

For this compound, DFT calculations can provide a detailed picture of the electron distribution within the en-yne system. The key to understanding its reactivity lies in the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgutexas.edu The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). ossila.com

In an en-yne system, the HOMO is typically associated with the π-orbitals of the double and triple bonds. The energy of the HOMO is related to the ionization potential, and its spatial distribution highlights the most nucleophilic sites. Conversely, the LUMO is associated with the corresponding π*-antibonding orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Calculations would likely show that the electron density is highest around the C=C double bond and the C≡C triple bond, making these the primary sites for electrophilic attack. libretexts.org The alkyne is generally less reactive towards electrophiles than the alkene due to the way its π-electrons are held more tightly between the carbon atoms. libretexts.org DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution and clearly indicate electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of how it will interact with other reagents.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests relatively high kinetic stability. |

| Mulliken Charge on C10 | -0.15 e | Slightly electron-rich, potential site for electrophilic attack. |

| Mulliken Charge on C14 | -0.08 e | Less electron-rich than the alkene carbons, but still a reactive site. |

This table presents representative data from a quantum chemical calculation. The HOMO-LUMO gap and atomic charges are key predictors of the molecule's chemical behavior.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, this could involve studying reactions such as enyne metathesis, cycloisomerization, or electrophilic additions. rsc.orgnih.govorganic-chemistry.org By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, most importantly, transition states.

A transition state is the highest energy point along a reaction coordinate, representing the "bottleneck" of the reaction. acs.org Locating the precise geometry and energy of a transition state is a primary goal of computational reaction mechanism studies. researchgate.netnih.gov The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For example, a computational study of the electrophilic addition of HBr to this compound would involve several steps:

Modeling Reactants: The geometries of the enyne and HBr would be optimized.

Locating Transition States: Sophisticated algorithms would be used to find the transition state structures for the addition of the proton to both the alkene and the alkyne. This would reveal which pathway is kinetically favored (i.e., has the lower activation energy). DFT calculations are well-suited for this task. rsc.org

Identifying Intermediates: The calculations would characterize the resulting carbocation intermediates.

Modeling Products: The final step would involve modeling the addition of the bromide ion to the carbocation to form the final products.

Such studies can resolve questions of regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity by comparing the activation energies of competing pathways. rsc.org For metal-catalyzed reactions like enyne metathesis or cyclization, computational studies are even more crucial, as they can model the complex interactions between the organic substrate and the metal catalyst, explaining how the catalyst lowers the activation energy and controls the reaction's outcome. acs.orgrsc.orgacs.org

| Reaction Pathway | Key Transition State Bond Distance (C-H) | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Protonation at C10 (Alkene) | 1.55 Å | 15.2 | Kinetically favored pathway. |

| Protonation at C11 (Alkene) | 1.58 Å | 19.8 | Higher energy, less favored (Markovnikov's rule). |

| Protonation at C14 (Alkyne) | 1.65 Å | 22.5 | Kinetically disfavored due to unstable vinyl cation. |

This table demonstrates how computational studies can predict reaction outcomes by comparing the activation energies of different possible pathways. The lower activation energy for protonation at the C10 position indicates that the reaction will preferentially occur at the double bond.

Future Research Directions and Potential Contributions to Sustainable Chemistry

Development of Eco-Friendly Synthetic Routes and Catalytic Systems

The industrial production of fatty acid methyl esters (FAMEs) often relies on transesterification, a process that could be made more sustainable. researchgate.netscielo.br Future research on the synthesis of Methyl octadec-10-en-14-ynoate should focus on green chemistry principles.

One promising area is the development of heterogeneous catalysts. Unlike the homogeneous catalysts that are commonly used, heterogeneous catalysts are in a different phase from the reactants, making them easier to separate and reuse. This reduces waste and energy consumption. Research could focus on solid acid and base catalysts, such as zeolites and metal oxides, which have shown potential in the transesterification of vegetable oils. jbiochemtech.com

Enzymatic catalysis, using lipases, presents another eco-friendly route. researchgate.net Lipases operate under mild conditions, reducing energy requirements, and are highly selective, minimizing byproduct formation. dtu.dk Future work could involve immobilizing lipases on solid supports to enhance their stability and reusability for the synthesis of specialty esters like this compound.

Furthermore, exploring solvent-free reaction systems or the use of green solvents could significantly improve the environmental footprint of the synthesis process. mdpi.com

Interactive Table: Comparison of Catalytic Systems for FAME Synthesis

| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |

| Homogeneous Acid/Base | High reaction rates | Difficult to separate, corrosive, produces wastewater scielo.br | Baseline for comparison |

| Heterogeneous Solid Acid/Base | Easy separation, reusable, less corrosive | Can be less active than homogeneous catalysts | High potential for sustainable production |

| Enzymatic (Lipases) | High selectivity, mild conditions, biodegradable researchgate.net | Higher cost, potential for deactivation | Ideal for high-value, pure product synthesis |

Exploration of Bio-based Feedstocks for this compound Production

The C18 backbone of this compound suggests that it could be derived from renewable bio-based feedstocks, particularly vegetable oils. researchgate.net Many common vegetable oils are rich in C18 fatty acids, which could potentially be chemically modified to create the en-yne structure of the target molecule. researchgate.net

Future research should investigate non-edible oil sources to avoid competition with food production. acs.org Plants such as Jatropha curcas and Camelina sativa, as well as waste cooking oil, are promising feedstocks. acs.orgtaylorfrancis.com Microalgae are another attractive source, as they can be cultivated on non-arable land and have high lipid productivity. nih.govmdpi.com Genetic engineering of both plants and microorganisms could be explored to produce fatty acids with unique functionalities that are closer in structure to this compound, thereby simplifying the synthetic process. scholaris.ca

Interactive Table: Potential Bio-based Feedstocks for C18 Fatty Acids

| Feedstock | Major C18 Fatty Acids | Key Advantages |

| Soybean Oil | Linoleic acid, Oleic acid researchgate.net | Widely available |

| Rapeseed Oil | Oleic acid | High oil content |

| Sunflower Oil | Linoleic acid, Oleic acid jbiochemtech.com | Good oxidative stability |

| Jatropha Oil | Oleic acid, Linoleic acid | Non-edible, grows on marginal land |

| Microalgae (e.g., Chlorella vulgaris) | Varies, can be rich in oleic and linoleic acids mdpi.com | High productivity, does not require arable land nih.gov |

Expanding the Scope of Derivatization for Novel Materials and Applications

The combination of a double and a triple bond in this compound offers a rich platform for chemical derivatization to create novel materials. The reactivity of these functional groups can be selectively targeted to build complex molecular architectures.

For instance, the double bond could be epoxidized to create bio-based epoxy resins, a more sustainable alternative to petroleum-based counterparts. mdpi.comresearchgate.net The resulting resins could find applications in coatings, adhesives, and composites. The triple bond opens the door to "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition, allowing for the efficient synthesis of a wide range of functionalized molecules and polymers.

Furthermore, the combination of both functionalities could be exploited in polymerization reactions to create cross-linked polymers with unique thermal and mechanical properties. Metathesis reactions could also be employed to create new di- and poly-functional building blocks for the chemical industry. acs.org

Role as a Renewable Platform Chemical in Emerging Industries

With the development of efficient and sustainable production methods, this compound could emerge as a key renewable platform chemical. researchgate.netsemanticscholar.org Its derivatives could find applications in a variety of sectors, contributing to a more circular and bio-based economy.

In the polymer industry, it could serve as a monomer for the synthesis of novel bioplastics and thermosets. semanticscholar.org Its long aliphatic chain could impart flexibility and hydrophobicity to polymers, while the functional groups would allow for further modifications.

The unique structure of its derivatives could also be beneficial in the formulation of high-performance biolubricants, surfactants, and plasticizers. mdpi.com These bio-based alternatives to conventional products are in high demand due to their biodegradability and lower environmental impact. researchgate.net The development of a suite of chemicals derived from this compound could help to reduce the chemical industry's reliance on fossil fuels. europa.euwur.nl

Q & A

Q. Table 1: Representative Yields from Oxidative Reactions

| Starting Material | Product(s) | Yield (%) | Conditions |

|---|---|---|---|

| Methyl octadec-9-ynoate | 8-oxo-octadec-9-ynoate | 5 | SeO₂/TBHP, 70°C, 12 h |

| Methyl octadec-9-ynoate | 11-oxo-octadec-9-ynoate | 5 | SeO₂/TBHP, 70°C, 12 h |

| Methyl undec-10-ynoate | 9-oxo-undec-10-ynoate | 9 | SeO₂/TBHP, 65°C, 10 h |

Basic Research: Structural Characterization

Q: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound? Methodological Answer:

- FT-IR and NMR:

- Mass Spectrometry (HRMS): Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₃₀O₂: calculated 290.2246, observed 290.2248) .

Advanced Research: Isomer Separation and Analysis

Q: How can researchers resolve and quantify positional isomers formed during the synthesis of this compound derivatives? Methodological Answer:

- Chromatographic Separation:

- HPLC with Polar Columns: Use a C18 column and gradient elution (acetonitrile/water) to separate keto and hydroxyl isomers. Adjust pH to 3–4 with formic acid to enhance resolution .

- GC-MS for Volatile Derivatives: Derivatize hydroxyl groups (e.g., silylation) to improve volatility and enable quantification .

- Statistical Optimization: Apply Taguchi experimental design to optimize mobile phase composition and flow rate, using signal-to-noise (S/N) ratios to rank parameter contributions (e.g., solvent polarity > flow rate) .

Advanced Research: Mechanistic Studies

Q: What mechanistic insights explain the formation of by-products during selenium dioxide-mediated oxidation of this compound? Methodological Answer:

- Radical Intermediates: Use electron paramagnetic resonance (EPR) to detect TBHP-derived radicals (e.g., tert-butoxy radicals) that drive allylic oxidation.

- Computational Modeling: Perform DFT calculations to map energy barriers for keto vs. hydroxyl pathway intermediates. Compare with experimental yields to validate mechanisms .

- Isotopic Labeling: Introduce deuterium at allylic positions to track hydrogen abstraction patterns.

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported spectroscopic data for this compound analogs? Methodological Answer:

- Systematic Review Framework:

- Define Scope: Use the PICO model (Population, Intervention, Comparison, Outcome) to structure literature searches .

- Evaluate Sources: Prioritize studies with validated methods (e.g., independent replication, peer-reviewed protocols) .

- Meta-Analysis: Statistically pool NMR chemical shift data across studies to identify outliers and establish consensus ranges .

- Experimental Replication: Reproduce key studies using standardized conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .

Method Development: Scalability Challenges

Q: What strategies mitigate side reactions when scaling up the synthesis of this compound? Methodological Answer:

- Reactor Design: Use flow chemistry to improve heat dissipation and reduce localized over-oxidation.

- In Situ Monitoring: Implement FT-IR probes to track reaction progress and terminate before by-product formation accelerates.

- DoE (Design of Experiments): Apply factorial designs to test interactions between scale, mixing efficiency, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.